molecular formula C7H12O5 B14598996 2,5-Dimethoxyoxolane-2-carboxylic acid CAS No. 60512-79-0

2,5-Dimethoxyoxolane-2-carboxylic acid

Cat. No.: B14598996
CAS No.: 60512-79-0
M. Wt: 176.17 g/mol
InChI Key: MRNYLDFLQAVJTR-UHFFFAOYSA-N
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Description

2,5-Dimethoxyoxolane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a five-membered oxolane ring with two methoxy groups attached at the 2 and 5 positions, and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxyoxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxyoxolane with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyoxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,5-Dimethoxyoxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it useful in the study of biochemical pathways and drug development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyoxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyoxolane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2,5-Dimethoxyfuran: Contains a furan ring instead of an oxolane ring, leading to different chemical properties and reactivity.

    2,5-Dimethoxybenzoic acid: Features a benzene ring, resulting in distinct aromatic properties and reactivity.

Uniqueness

2,5-Dimethoxyoxolane-2-carboxylic acid is unique due to its combination of an oxolane ring with methoxy and carboxylic acid groups. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

CAS No.

60512-79-0

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2,5-dimethoxyoxolane-2-carboxylic acid

InChI

InChI=1S/C7H12O5/c1-10-5-3-4-7(11-2,12-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

MRNYLDFLQAVJTR-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(O1)(C(=O)O)OC

Origin of Product

United States

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